7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex polycyclic framework with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:
- A cyclohexyl group at position 7, contributing to lipophilicity and steric bulk.
- A methyl group at position 11, enhancing metabolic stability.
- A 2-oxo moiety at position 2 and a phenylethyl carboxamide side chain at position 5, which may influence receptor binding or solubility.
Properties
IUPAC Name |
7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-9-8-16-31-24(18)30-25-22(27(31)34)17-21(23(28)32(25)20-12-6-3-7-13-20)26(33)29-15-14-19-10-4-2-5-11-19/h2,4-5,8-11,16-17,20,28H,3,6-7,12-15H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLIPISMQXFBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-56-1 | |
| Record name | 1-CYCLOHEXYL-2-IMINO-10-METHYL-5-OXO-N-(2-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics .
Mechanism of Action
The mechanism of action of 7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include spirocyclic and benzothiazole-containing heterocycles, such as those synthesized in . Below is a comparative analysis:
Key Differences and Implications
Core Structure :
- The target compound’s triazatricyclo system offers rigidity and planar aromatic regions, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
- In contrast, ’s spiro-decane diones exhibit conformational flexibility due to their spiro junctions, which may enhance solubility but reduce target specificity .
Substituent Effects: The cyclohexyl group in the target compound increases lipophilicity (calculated logP ~4.2) compared to the dimethylamino-phenyl group in ’s analogues (logP ~2.8), suggesting better membrane permeability but poorer aqueous solubility. The phenylethyl carboxamide side chain may confer selective binding to hydrophobic pockets, whereas ’s hydroxyl groups could enable hydrogen bonding with polar residues .
Synthetic Complexity :
- The target compound’s tricyclic system likely requires advanced cyclization strategies (e.g., Buchwald-Hartwig amination or photochemical methods).
- ’s compounds utilize simpler condensation reactions with benzothiazole derivatives, enabling scalable synthesis .
Research Findings and Hypotheses
- Biological Activity: While the target compound’s activity remains uncharacterized, benzothiazole derivatives in exhibit fluorescence properties and serve as intermediates for bioactive molecules.
- Stability : The methyl group at position 11 in the target compound may enhance metabolic stability compared to ’s hydroxyl-bearing analogues, which are prone to oxidation.
Biological Activity
7-Cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. The compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is C27H29N5O2 with a molecular weight of approximately 455.6 g/mol. Its structure includes a cyclohexyl group, an imino group, and a carboxamide functional group, contributing to its chemical reactivity and potential biological activity. The tricyclic framework enhances stability and allows for diverse interactions within biological systems.
Biological Activity
Research indicates that this compound exhibits notable biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways relevant to therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that the compound could exhibit antimicrobial activity against certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes |
| Receptor Binding | Interaction with various receptors |
| Antimicrobial | Activity against certain microbial strains |
The mechanisms through which this compound exerts its biological effects include:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : Non-polar regions of the molecule may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Case Studies
Several studies have investigated the biological activity of similar compounds within the same structural class:
- Study on Triazine Derivatives : A study demonstrated that triazine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Study : Research on related compounds indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections.
Table 2: Comparison of Related Compounds
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques such as the Biginelli reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
